molecular formula C21H26N2O2 B11561573 4-(octanoylamino)-N-phenylbenzamide

4-(octanoylamino)-N-phenylbenzamide

Cat. No.: B11561573
M. Wt: 338.4 g/mol
InChI Key: WGKBTAGYRUXJFC-UHFFFAOYSA-N
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Description

4-(Octanoylamino)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an octanoylamino group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(octanoylamino)-N-phenylbenzamide typically involves the reaction of octanoyl chloride with N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve N-phenylbenzamide in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add octanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Octanoylamino)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the octanoylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(Octanoylamino)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(octanoylamino)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Octanoylamino)-N-phenylbenzamide can be compared with other benzamide derivatives:

    Similar Compounds: N-phenylbenzamide, 4-(butanoylamino)-N-phenylbenzamide, 4-(hexanoylamino)-N-phenylbenzamide.

    Uniqueness: The presence of the octanoylamino group provides unique hydrophobic properties and potential for specific interactions with biological targets.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-(octanoylamino)-N-phenylbenzamide

InChI

InChI=1S/C21H26N2O2/c1-2-3-4-5-9-12-20(24)22-19-15-13-17(14-16-19)21(25)23-18-10-7-6-8-11-18/h6-8,10-11,13-16H,2-5,9,12H2,1H3,(H,22,24)(H,23,25)

InChI Key

WGKBTAGYRUXJFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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